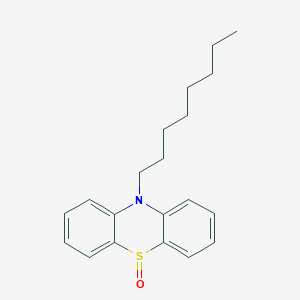

10-octyl-10H-phenothiazine 5-oxide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H25NOS |

|---|---|

Molecular Weight |

327.5 g/mol |

IUPAC Name |

10-octylphenothiazine 5-oxide |

InChI |

InChI=1S/C20H25NOS/c1-2-3-4-5-6-11-16-21-17-12-7-9-14-19(17)23(22)20-15-10-8-13-18(20)21/h7-10,12-15H,2-6,11,16H2,1H3 |

InChI Key |

JPKWDXNWGGPWEP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1C2=CC=CC=C2S(=O)C3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies for 10 Octyl 10h Phenothiazine 5 Oxide and Its Derivatives

Synthesis of 10-Octyl-10H-Phenothiazine Precursors

The foundational step in synthesizing the target compound is the introduction of the octyl group onto the nitrogen atom of the phenothiazine (B1677639) ring.

The most direct method for synthesizing 10-octyl-10H-phenothiazine is the N-alkylation of the parent phenothiazine molecule. This reaction involves the substitution of the hydrogen atom on the nitrogen with an octyl group, typically using an octyl halide.

A general and effective procedure involves treating phenothiazine with a base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF). medcraveonline.commdpi.com The base deprotonates the nitrogen atom, forming a more nucleophilic phenothiazide anion. This anion then readily reacts with an alkylating agent, such as 1-bromooctane (B94149) or 1-chlorooctane, via a nucleophilic substitution reaction to yield the desired 10-octyl-10H-phenothiazine. medcraveonline.comgoogle.com Microwave-assisted heating has also been reported as a green chemistry approach to accelerate the N-alkylation process, often leading to good yields in shorter reaction times. researchgate.net Research has demonstrated high yields (95-96%) for the synthesis of various 10-alkylphenothiazines, including those with propyl, butyl, and heptyl chains, indicating the robustness of this method for producing the octyl derivative. researchgate.net

| Alkylating Agent | Base/Solvent | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Propyl bromide | NaOH / DMSO | Room Temperature, 17 hours | Standard procedure for N-alkylation. | medcraveonline.com |

| Alkyl halides | NaH / THF | Reflux | Effective for generating the phenothiazide anion for subsequent reaction. | mdpi.com |

| Alkyl halides | K2CO3 / PEG or alcohol | Microwave irradiation | A green, efficient method providing good yields in short times. | researchgate.net |

| Various alkyl halides | Not specified | Not specified | High yields (94-96%) reported for various N-alkyl phenothiazines (C3-C7). | researchgate.net |

After N-alkylation, the phenothiazine core can be further modified to introduce various functional groups. These reactions are typically electrophilic aromatic substitutions.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a well-documented method for introducing a formyl group (-CHO) onto electron-rich aromatic rings like phenothiazine. organic-chemistry.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) such as N,N-dimethylformamide (DMF). medcraveonline.comorganic-chemistry.org For 10-alkylphenothiazines, the formylation occurs preferentially at the 3- and 7-positions of the phenothiazine nucleus due to the directing effects of the nitrogen and sulfur atoms. researchgate.net

Halogenation: Halogen atoms (Cl, Br, I) can be introduced into the phenothiazine ring system through electrophilic halogenation. wikipedia.org This allows for the synthesis of a wide range of halogenated derivatives. juniperpublishers.com Reagents such as N-bromosuccinimide (NBS) can be used for bromination. mt.com The position of halogenation can be influenced by the reaction conditions and the substituents already present on the phenothiazine core. These halogenated intermediates are valuable as they can be used in further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecules. diva-portal.org

| Reaction | Reagents | Position of Substitution | Key Findings | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃ / DMF | 3- and/or 7-positions | An effective method for formylating electron-rich phenothiazines. | medcraveonline.comorganic-chemistry.orgijpcbs.com |

| Halogenation (general) | Elemental halogens (Cl₂, Br₂), NBS | Various | Introduces a versatile handle for further synthetic transformations. | wikipedia.orgmt.com |

Selective Oxidation Pathways to the 5-Oxide

The key transformation to obtain the target compound is the oxidation of the sulfur atom in 10-octyl-10H-phenothiazine.

The sulfur atom in the phenothiazine ring is susceptible to oxidation, yielding either the corresponding sulfoxide (5-oxide) or sulfone (5,5-dioxide). mdpi.comnorthumbria.ac.uk Achieving selective oxidation to the sulfoxide is crucial. A variety of oxidizing agents have been employed for this purpose. Milder oxidants are generally preferred to avoid over-oxidation.

Aqueous nitrous acid (generated in situ from NaNO₂) is a convenient reagent for preparing phenothiazine sulfoxides at room temperature. nih.gov Hydrogen peroxide (H₂O₂) is also a common oxidant; its selectivity can be tuned by catalysts. nih.govchemrxiv.org For example, ferric nitrate (B79036) nonahydrate has been used as a catalyst with oxygen as the oxidant for the selective conversion of thioethers to sulfoxides. chemrxiv.org Electrochemical methods also offer a green and controlled approach to synthesize sulfoxide metabolites. nih.gov

Controlling the stoichiometry of the oxidant is a primary strategy to prevent the formation of the 5,5-dioxide (sulfone). trea.com Typically, using a molar ratio of approximately 1:1 of the phenothiazine to the oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), favors the formation of the 5-oxide. trea.com In contrast, using an excess of the oxidizing agent or more powerful oxidants tends to produce the 5,5-dioxide. researchgate.net

The choice of reaction conditions, such as temperature, also plays a significant role. Sulfoxidation to the 5-oxide is often carried out at lower temperatures (e.g., 0 to 20°C), while the formation of the 5,5-dioxide may require higher temperatures. trea.com Several methods have been developed that are highly selective for sulfoxide formation, reporting minimal or no formation of the sulfone by-product. researchgate.net

| Oxidizing Agent | Conditions | Product Selectivity | Key Findings | Reference |

|---|---|---|---|---|

| Aqueous Nitrous Acid | Room temperature | Sulfoxide (5-Oxide) | Simple and convenient method for gram-scale synthesis. | nih.gov |

| m-CPBA (1-1.3 equiv.) | CH₂Cl₂, 0-20°C | Sulfoxide (5-Oxide) | Stoichiometric control is key to selectivity. | trea.com |

| m-CPBA (>2 equiv.) | CH₂Cl₂, 0-40°C | Sulfone (5,5-Dioxide) | Excess oxidant leads to the higher oxidation state. | trea.com |

| Fe(NO₃)₃·9H₂O / O₂ | Not specified | Sulfoxide (5-Oxide) | A catalytic method using a green oxidant. | chemrxiv.org |

| Electrochemical Oxidation | Controlled current/potential | Sulfoxide or Sulfone | Allows for controlled formation of S-oxide and S,S-dioxide metabolites. | nih.gov |

Post-Oxidation Derivatization Strategies

Once 10-octyl-10H-phenothiazine 5-oxide is synthesized, it can serve as a building block for further functionalization. The introduction of the sulfoxide group alters the electronic properties of the phenothiazine system, making it more electron-poor compared to the non-oxidized parent molecule. northumbria.ac.uk This change in reactivity can be exploited for subsequent reactions.

Derivatization can occur at several positions. For instance, if the precursor was functionalized with a formyl group at the 3-position, this aldehyde can undergo a wide range of classical aldehyde reactions (e.g., Wittig, condensation reactions). Similarly, halogenated derivatives of the 5-oxide can participate in transition-metal-catalyzed cross-coupling reactions. Furthermore, studies have shown the synthesis of complex dimeric structures by coupling oxidized phenothiazine units, highlighting the potential for creating advanced materials. researchgate.net These strategies allow for the synthesis of a diverse library of compounds based on the this compound scaffold.

Cross-Coupling Reactions for Extended π-Systems (e.g., Sonogashira, Buchwald-Hartwig)

To create extended π-conjugated systems, which are valuable for applications in organic electronics, cross-coupling reactions such as the Sonogashira and Buchwald-Hartwig reactions are frequently employed on the phenothiazine scaffold. These reactions typically target halogenated positions on the phenothiazine rings (e.g., positions 3 and 7).

The Sonogashira coupling reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is used to introduce alkynyl groups onto the phenothiazine core. For instance, 3-ethynyl phenothiazine monomers can be synthesized via Sonogashira coupling, which can then be polymerized to create phenothiazinyl-substituted polyacetylenes. mdpi.com The reaction is generally conducted under mild conditions, often at room temperature, using a base like an amine which can also serve as the solvent. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction is instrumental in synthesizing various N-arylphenothiazines and their derivatives by coupling phenothiazine or its derivatives with aryl halides. elsevierpure.comasianpubs.org For example, new derivatives of 1-azaphenothiazine have been synthesized by subjecting 3-chloro-1-azaphenothiazine to a Buchwald-Hartwig coupling with various substituted amines. asianpubs.orgresearchgate.net The reaction conditions typically involve a palladium catalyst (e.g., palladium acetate), a ligand, and a base in a suitable solvent. asianpubs.orgresearchgate.net

The table below summarizes representative conditions for these cross-coupling reactions on phenothiazine derivatives.

Introduction of Electron-Accepting and Donor Units

The electronic properties of phenothiazine derivatives can be fine-tuned by introducing electron-donating or electron-accepting groups onto the aromatic rings. This modification is crucial for designing materials with specific functions, such as in donor-acceptor conjugated polymers for organic electronics. uky.edursc.org

Electron-donating groups , such as methoxy (B1213986) groups, can be introduced to enhance the electron-donating character of the phenothiazine core. For example, the introduction of methoxy groups at the 3 and 7 positions of N-ethylphenothiazine has been shown to improve the stability of the doubly oxidized (dication) state, making it a promising scaffold for two-electron donors in applications like redox flow batteries. uky.edursc.org Thienyl groups, also electron-donating, have been attached at the 3 and 7 positions of 10-octyl-10H-phenothiazine via Suzuki coupling to create novel donor units for organic light-emitting diodes (OLEDs). scientific.net

Electron-accepting groups , such as cyanoacrylic acid, can be introduced to create donor-acceptor type molecules. For instance, a D-A type molecule was synthesized by reacting 5,5'-(10-octyl-10H-phenothiazine-3,7-diyl)bis(thiophene-2-carbaldehyde) with cyanoacetic acid via a Knoevenagel condensation. researchgate.net The presence of both donor (phenothiazine) and acceptor moieties within the same molecule can lead to desirable semiconductor properties for optical and electrical applications. researchgate.net

The following table outlines examples of the introduction of these functional units onto the phenothiazine scaffold.

Purification and Isolation Techniques in Organic Synthesis

The purification and isolation of this compound and its derivatives are critical steps to obtain materials with the high purity required for their intended applications. Standard laboratory techniques are employed, with the specific method chosen based on the physical properties of the compound and the nature of the impurities.

Column chromatography is a widely used technique for the purification of phenothiazine derivatives. For example, in the synthesis of 10-octyl-10H-phenothiazine, after extraction, the crude product is often purified by column chromatography on silica (B1680970) gel. mdpi.com Similarly, intermediates in the synthesis of more complex phenothiazine derivatives are purified using this method, with the eluent system (e.g., petroleum ether/EtOAc) chosen to achieve optimal separation. rsc.org

Recrystallization is another common and effective method for purifying solid phenothiazine derivatives. This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. For instance, 7-bromo-10-octyl-10H-phenothiazine-3-carbaldehyde was purified by recrystallization from ethanol (B145695) to yield a yellow-orange oil. mdpi.com

The general workflow for purification often involves an initial extraction to separate the product from the reaction mixture, followed by drying of the organic layer, and then purification by either column chromatography or recrystallization. mdpi.com The purity of the final product is typically confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry. researchgate.netrsc.org

Molecular Structure and Conformational Analysis

Non-Planar "Butterfly" Conformation of the Phenothiazine (B1677639) Ring System

The foundational structure of phenothiazine and its derivatives is not flat. Instead, the tricyclic system adopts a distinct, non-planar "butterfly" conformation. researchgate.net This folded arrangement is a key characteristic, influencing the molecule's electronic properties and intermolecular interactions. The degree of this folding can be quantified by the dihedral angle between the two benzene (B151609) rings. For the parent compound, 10H-phenothiazine 5-oxide, this dihedral angle has been determined to be 18.40 (14)°. nih.govresearchgate.net This deviation from planarity is a crucial factor in preventing significant π-π stacking interactions between molecules, which can be beneficial in certain material applications. mdpi.com

Impact of Sulfoxide (B87167) (S=O) Formation on Molecular Geometry and Dihedral Angles

The introduction of a sulfoxide group (S=O) at the 5-position of the phenothiazine ring significantly alters the molecule's geometry and electronic distribution. ontosight.ai The oxidation of the sulfur atom to a sulfoxide introduces a tetrahedral geometry at the sulfur center. nih.gov This change directly influences the butterfly conformation.

In the crystal structure of 10H-phenothiazine 5-oxide, the sulfoxide oxygen atom is disordered over two positions, corresponding to boat-axial and boat-equatorial orientations with occupancy factors of 0.907 (4) and 0.093 (4), respectively. nih.gov This disorder suggests a degree of flexibility or the presence of two closely related conformations in the solid state. The weighted average S=O bond distance in this compound is 1.471 Å. nih.gov The formation of the sulfoxide can also impact the bending angles within the central ring, denoted as ΘS and ΘN. mdpi.com For instance, in a related dinitro-substituted phenothiazine S-oxide, these angles were calculated to be 95.08° and 122.78°, respectively, in the ground state. mdpi.com The presence of the electron-withdrawing sulfoxide group can reduce the electron density on the adjacent benzene rings. mdpi.com

Crystallographic Studies for Elucidating Solid-State Architecture

Crystallographic studies are invaluable for determining the precise three-dimensional arrangement of atoms in the solid state. For the parent compound, 10H-phenothiazine 5-oxide, single-crystal X-ray diffraction has provided detailed structural information. nih.govresearchgate.net The analysis revealed a monoclinic crystal system with specific unit cell parameters. nih.gov

Crystallographic Data for 10H-Phenothiazine 5-oxide nih.gov

| Crystal Data | Value |

| Molecular Formula | C₁₂H₉NOS |

| Molecular Weight | 215.26 |

| Crystal System | Monoclinic |

| a (Å) | 6.4482 (4) |

| b (Å) | 7.6610 (5) |

| c (Å) | 22.0956 (14) |

| β (°) | 110.466 (2) |

| Volume (ų) | 1022.62 (11) |

| Z | 4 |

These studies also highlight the presence of intermolecular interactions, such as N—H⋯O hydrogen bonds and π–π contacts, which govern the supramolecular assembly in the crystal lattice. nih.govresearchgate.net For instance, in 10H-phenothiazine 5-oxide, centroid-centroid distances of 3.9096 (16) Å and 4.1423 (16) Å between aromatic rings of adjacent molecules have been observed. nih.govresearchgate.net Similar analyses for 10-acetyl-10H-phenothiazine 5-oxide also show weak intermolecular C—H⋯O hydrogen bonds and π–π stacking. nih.gov While the specific crystal structure of 10-octyl-10H-phenothiazine 5-oxide is not available, these findings on related compounds provide a strong foundation for understanding its likely solid-state architecture.

Electronic Structure and Photophysical Properties

Electronic Transitions and Absorption Characteristics

The absorption of light by a molecule is dictated by the permissible electronic transitions between its molecular orbitals. For 10-octyl-10H-phenothiazine 5-oxide, these characteristics are heavily influenced by the oxidation state of the sulfur atom.

The ultraviolet-visible (UV-Vis) absorption spectrum of a compound provides a fingerprint of its electronic transitions. While specific spectral data for this compound is not extensively detailed in the literature, the behavior of the parent molecule, 10H-phenothiazine 5-oxide, and other N-alkylated derivatives offers significant insight. The absorption spectrum of phenothiazine (B1677639) sulfoxides typically displays multiple bands corresponding to π-π* and n-π* transitions. mdpi.com For example, phenothiazine S-oxide, the core structure of the target compound, exhibits multiple absorption bands, with maxima recorded at 229 nm, 271 nm, 303 nm, and 336 nm. nih.gov The presence of the N-octyl group, an alkyl chain, is expected to have a relatively minor effect on the position of these absorption maxima compared to the profound influence of the sulfoxide (B87167) group.

The oxidation of the electron-donating sulfur atom in the phenothiazine ring to an electron-withdrawing sulfoxide group is a critical structural modification that significantly impacts the electronic properties. mdpi.comnih.gov This change in the electronic nature of the central ring alters the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the absorption characteristics.

Comparing the unoxidized 10H-phenothiazine with its sulfoxide counterpart reveals a notable shift in the absorption spectrum. The oxidation disrupts the original conjugation pathway and introduces new electronic transitions. acs.org For instance, the long-wavelength absorption band of 10H-phenothiazine at 316 nm is absent in phenothiazine S-oxide, which instead shows a series of bands at shorter wavelengths. mdpi.comnih.gov Further substitution on the phenothiazine S-oxide core, such as the addition of nitro groups, can induce a large bathochromic (red-shift) effect, demonstrating the tunability of the absorption properties. nih.gov

The table below summarizes the absorption characteristics of phenothiazine and its oxidized derivatives, illustrating the effect of the sulfur oxidation state.

| Compound | Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

| 10H-Phenothiazine | MeCN | 252, 316 | Data not specified |

| 10H-Phenothiazine 5-oxide | Not Specified | 229, 271, 303, 336 | Data not specified |

| 3,7-Dinitro-10H-phenothiazine 5-oxide | DMSO | 271, 359, 398, 528 | Data not specified |

Data sourced from references mdpi.comnih.gov. The molar extinction coefficients for these specific examples were not detailed in the cited sources.

Emission Properties: Fluorescence and Phosphorescence

Upon absorption of light, excited molecules can relax through various radiative pathways, primarily fluorescence and phosphorescence. The emissive properties of this compound are distinguished by the significant role of the sulfoxide group.

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift suggests a significant difference in the geometry of the molecule between its ground state (S₀) and its first excited singlet state (S₁). nih.gov Research on substituted phenothiazine S-oxides has revealed large Stokes shifts. For example, 3,7-dinitro-10H-phenothiazine 5-oxide exhibits a Stokes shift of 122 nm. mdpi.comnih.gov This large shift indicates substantial geometric relaxation in the excited state before fluorescence occurs. This relaxation is often associated with changes in the bending angles of the central phenothiazine ring. mdpi.comnih.gov This characteristic is likely shared by this compound, where the molecule in the excited state adopts a different, more relaxed geometry before emitting a photon to return to the ground state.

One of the most notable photophysical properties of oxidized phenothiazines is their ability to exhibit room temperature phosphorescence (RTP). worktribe.comnih.gov Phosphorescence is emission from a triplet excited state (T₁) and is typically not observed at room temperature in pure organic molecules due to efficient non-radiative quenching. However, the presence of the sulfoxide or sulfone group in the phenothiazine structure can facilitate RTP. northumbria.ac.uknih.gov The oxidation of the sulfur atom enhances spin-orbit coupling, the interaction between the electron's spin and its orbital motion. nih.gov This enhanced coupling promotes the otherwise "forbidden" process of intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁). By restricting molecular motion, for instance in a solid-state matrix or crystal, non-radiative decay from the triplet state can be suppressed, allowing for radiative decay back to the ground state in the form of phosphorescence. nih.govresearchgate.net This phenomenon has been observed in various phenothiazine sulfoxide and sulfone derivatives, making them a subject of interest for applications in areas like organic light-emitting diodes (OLEDs) and sensing. worktribe.comnih.gov

Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular charge transfer (ICT) is a fundamental process in donor-acceptor (D-A) systems, where photoexcitation induces a significant redistribution of electron density from the electron-donating moiety to the electron-accepting moiety. In derivatives of this compound, this mechanism is pivotal in defining their photophysical properties.

Donor-Acceptor Interactions within Substituted this compound Systems

In substituted systems incorporating the this compound unit, the nature of the donor-acceptor interaction is critical. The phenothiazine core, even in its oxidized form, can act as an electron donor. However, its electron-donating strength is modulated by the oxidation state of the sulfur atom. nih.govnih.gov

Quantum chemical calculations and electrochemical studies have shown that the unoxidized phenothiazine is a stronger electron donor compared to phenothiazine 5-oxide and phenothiazine 5,5-dioxide. nih.govacs.org When coupled with a strong electron acceptor, such as naphthalimide, a pronounced push-pull system is established. nih.govresearchgate.net In these configurations, the Highest Occupied Molecular Orbital (HOMO) is typically localized on the phenothiazine donor unit, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the acceptor moiety. nih.gov This spatial separation of the frontier orbitals is a hallmark of an effective ICT system.

The strength of the donor-acceptor interaction directly influences the energy of the ICT state and, consequently, the emission properties of the molecule. For instance, in systems where phenothiazine is linked to a triphenyltriazine acceptor, dual ICT fluorescence can be observed, arising from different conformers of the molecule in the ground state. elsevierpure.com

Tuning ICT by Oxygen Functionalization and Peripheral Substituents

The process of intramolecular charge transfer in phenothiazine-based systems can be finely tuned through strategic chemical modifications, particularly by the functionalization of the sulfur atom with oxygen and the addition of peripheral substituents. nih.govresearchgate.net

Oxygen Functionalization:

The oxidation of the sulfur atom in the phenothiazine ring to a sulfoxide (S=O) or a sulfone (O=S=O) group significantly alters the electronic properties of the donor unit. nih.gov This oxygen functionalization has been demonstrated to be an effective strategy for tailoring the photophysics of these materials. nih.govresearchgate.net

Specifically, the introduction of oxygen atoms reduces the electron-donating ability of the phenothiazine core. nih.govacs.org This leads to a blue shift in both the absorption and emission spectra of the resulting compounds. nih.gov For example, in a series of naphthalimide-phenothiazine derivatives, the absorption maximum shifts from 437 nm for the unoxidized phenothiazine to 407 nm for the phenothiazine 5-oxide and 395 nm for the phenothiazine 5,5-dioxide derivative. nih.gov

Furthermore, oxygen functionalization can influence the nature of the excited state. In many cases, it promotes the formation of a planar intramolecular charge transfer (PICT) state, which is often highly fluorescent. nih.gov This is in contrast to the oxygen-free counterparts, which may favor a twisted intramolecular charge transfer (TICT) state, leading to fluorescence quenching. nih.gov

Peripheral Substituents:

The attachment of various peripheral substituent groups to the phenothiazine or acceptor moiety provides another layer of control over the ICT process. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can modify the energy levels of the HOMO and LUMO, thereby tuning the ICT energy gap.

The following table provides a summary of the photophysical properties of some naphthalimide-phenothiazine derivatives, illustrating the effect of oxygen functionalization.

| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) |

| NPI-PTZ1 | 437 | 565 | 0.01 |

| NPI-PTZ2 | 407 | 485 | 0.45 |

| NPI-PTZ3 | 395 | 470 | 0.55 |

Data sourced from studies on naphthalimide-phenothiazine derivatives.

Excited State Dynamics and Decay Pathways

Upon photoexcitation, molecules containing the this compound core can undergo several competing de-excitation processes. The specific decay pathways are intricately linked to the molecular structure and the surrounding environment.

The excited state dynamics are often dominated by the formation of an ICT state. In oxygen-functionalized systems, the initially populated locally excited (LE) state rapidly evolves into a more stable, highly fluorescent PICT state. nih.gov This process is characterized by a significant redistribution of electron density.

In contrast, for the corresponding non-oxidized phenothiazine derivatives, the excited state can decay through a non-radiative pathway involving a TICT state. nih.gov The formation of this twisted state involves a significant geometric rearrangement of the molecule, which effectively quenches fluorescence. nih.gov

Ultrafast spectroscopic techniques, such as transient absorption and broadband fluorescence up-conversion, have been instrumental in elucidating these complex excited-state dynamics. nih.govnih.gov For instance, transient absorption spectra can reveal the formation of radical cations of the phenothiazine donor, confirming the occurrence of charge separation. nih.govacs.org

The decay from the excited state can also be influenced by the polarity of the solvent. In many ICT compounds, an increase in solvent polarity can stabilize the charge-separated state, leading to a red-shift in the emission spectrum and potentially a decrease in the fluorescence quantum yield.

Electrochemical Behavior and Redox Properties

Oxidation and Reduction Potentials of 10-Octyl-10H-Phenothiazine 5-Oxide

The oxidation and reduction potentials of a molecule are fundamental parameters that dictate its electron-donating and accepting capabilities. For phenothiazine (B1677639) derivatives, these potentials are sensitive to the nature of substituents on the phenothiazine ring system and the oxidation state of the sulfur atom.

Cyclic Voltammetry and Differential Pulse Voltammetry

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical techniques used to probe the redox behavior of chemical species. In the case of phenothiazine derivatives, these methods reveal the potentials at which the molecule undergoes oxidation and reduction.

Studies on ethynylaniline derivatives of phenothiazine (PTZ), phenothiazine-5-oxide, and phenothiazine-5,5-dioxide provide valuable insights. The thioether PTZ derivative exhibits an irreversible oxidation at 0.19 V versus ferrocene. The corresponding sulfoxide (B87167) and sulfone derivatives also show irreversible oxidation at higher potentials of 0.29 V and 0.31 V, respectively. nih.gov This trend indicates that the oxidation becomes more difficult as the sulfur atom becomes more oxidized. The introduction of an electron-withdrawing oxygen atom at the sulfur bridge decreases the electron-donating ability of the phenothiazine core.

The electrochemical oxidation of phenothiazine itself in a water/acetonitrile mixture has been shown to be a quasi-reversible two-electron process, leading to the formation of the phenothiazin-5-ium cation. nih.gov The cyclic voltammogram of phenothiazine (1.0 mM) in a phosphate (B84403) buffer/acetonitrile solution displays an oxidation peak at approximately 0.55 V versus Ag/AgCl. nih.gov

While specific CV and DPV data for this compound are not available, it is anticipated that the octyl group at the 10-position would have a minor electronic effect on the oxidation potential compared to the significant influence of the sulfoxide group. nih.gov Therefore, its oxidation potential would likely be higher than that of 10-octyl-10H-phenothiazine and lower than that of 10-octyl-10H-phenothiazine 5,5-dioxide.

Reversibility and Irreversibility of Redox Processes

The reversibility of a redox process provides information about the stability of the species formed upon oxidation or reduction. In the context of phenothiazines, the stability of the resulting radical cation is a key factor.

The oxidation of ethynylaniline derivatives of phenothiazine, phenothiazine-5-oxide, and phenothiazine-5,5-dioxide has been reported to be irreversible. nih.gov This suggests that the generated cationic species may be unstable and undergo subsequent chemical reactions. In contrast, the electrochemical oxidation of unsubstituted phenothiazine can be quasi-reversible under certain conditions, indicating a relatively more stable cationic species. nih.gov Theoretical studies on 10-acetyl-10H-phenothiazine 5-oxide, a related compound, can also provide insights into its redox behavior. researchgate.net

Frontier Molecular Orbital (FMO) Energy Levels: HOMO and LUMO Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that relate to a molecule's ability to donate and accept electrons, respectively. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

Correlation of Electrochemical Data with Electronic Structure

The oxidation potential of a molecule is directly related to its HOMO energy level. A higher HOMO energy corresponds to a lower oxidation potential, indicating that the molecule is more easily oxidized. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to calculate the FMO energy levels and correlate them with experimental electrochemical data.

For instance, DFT and time-dependent DFT (TD-DFT) calculations on ethynylaniline derivatives of phenothiazine have shown good correlation with their experimental optical and electrochemical properties. nih.gov Similar theoretical studies on 10-acetyl-10H-phenothiazine 5-oxide have been performed to understand its electronic structure and properties. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for a Phenothiazine Derivative

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 10-Acetyl-10H-phenothiazine 5-oxide | DFT/B3LYP/6-311++G(d,p) | -6.03 | -1.78 | 4.25 |

| 10-Acetyl-10H-phenothiazine 5-oxide | HF/6-311++G(d,p) | -8.11 | 0.93 | 9.04 |

Data sourced from theoretical calculations on 10-acetyl-10H-phenothiazine 5-oxide and may not be fully representative of this compound. researchgate.net

Comparison of Electron-Donating Ability with Phenothiazine and 5,5-Dioxide Analogues

The electron-donating ability of phenothiazine derivatives is significantly influenced by the oxidation state of the sulfur atom. Phenothiazine itself is known to be a strong electron donor. nih.gov The introduction of one oxygen atom to form the 5-oxide derivative reduces this electron-donating capacity due to the electron-withdrawing nature of the sulfoxide group. Further oxidation to the 5,5-dioxide results in an even greater decrease in electron-donating ability.

Table 2: Comparison of Oxidation Potentials for Phenothiazine Derivatives

| Compound | Oxidation Potential (V vs. Ferrocene) |

| Ethynylaniline derivative of Phenothiazine | 0.19 (Irreversible) |

| Ethynylaniline derivative of Phenothiazine-5-oxide | 0.29 (Irreversible) |

| Ethynylaniline derivative of Phenothiazine-5,5-dioxide | 0.31 (Irreversible) |

Data for ethynylaniline derivatives of phenothiazines. nih.gov

Spectroelectrochemical Investigations of Oxidized Species

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the properties of electrochemically generated species. This method is particularly useful for characterizing the radical cations and dications formed during the oxidation of phenothiazine derivatives.

Upon electrochemical oxidation, ethynylaniline derivatives of phenothiazine exhibit electrochromic behavior, with the oxidized species displaying a broad absorption profile spanning from the visible to the near-infrared region (300 nm to past 800 nm). nih.gov This is attributed to the formation of a delocalized cation radical over the phenothiazine core and the appended ethynylaniline moieties. nih.gov The one-electron oxidation of phenothiazines is known to produce radical cations that can exhibit a characteristic pink or red color. mdpi.com Further oxidation can lead to the formation of dications.

While specific spectroelectrochemical data for this compound is not readily found, it is expected to exhibit similar electrochromic behavior upon oxidation, with the absorption spectrum of the oxidized species providing insights into the electronic structure of the resulting cation radical.

Formation and Characterization of Radical Cations and Dications

The oxidation of phenothiazine and its derivatives is a key aspect of their electrochemical behavior. This process typically occurs at the sulfur atom within the heterocyclic ring. mdpi.com The electrochemical oxidation of the parent compound, phenothiazine (PTZ), is characterized as a quasi-reversible two-electron process. This leads to the formation of the phenothiazin-5-ium dication (PTZox). nih.gov

The oxidation process can be broken down into sequential one-electron steps. The initial one-electron oxidation of a phenothiazine derivative results in the formation of a stable radical cation. mdpi.com A second one-electron oxidation then generates the corresponding dication. rsc.org

The electrochemical behavior of various phenothiazine derivatives has been studied using techniques such as cyclic voltammetry. These studies reveal that the substituents on the phenothiazine ring can influence the oxidation potential. For instance, the introduction of an octyl group at the N-10 position is expected to influence the electron density of the molecule and, consequently, its redox properties.

The table below presents the half-wave potentials for the oxidation of several N-aryl substituted extended phenothiazines, illustrating the effect of molecular structure on redox behavior.

| Compound | First Half-Wave Potential (E1/2, V vs. Fc/Fc+) | Second Half-Wave Potential (E1/2, V vs. Fc/Fc+) |

| PTZ | 0.16 | - |

| 1 | 0.26 | - |

| 2 | 0.36 | - |

| 3 | 0.27 | 0.96 |

| 4 | 0.31 | 0.93 |

| 5 | 0.26 | 0.84 |

| Data sourced from a study on extended phenothiazines. rsc.org |

The electrochemical generation of the phenothiazin-5-ium dication has been utilized as a synthetic strategy for preparing novel phenothiazine derivatives. nih.gov For example, the electrolysis of PTZ in the presence of arylsulfinic acids leads to the formation of bis(phenylsulfonyl)-10H-phenothiazine derivatives, with the reaction proceeding through the initial formation of the PTZox dication. nih.gov

Electrochromic Effects of this compound Derivatives

Electrochromism is the phenomenon where a material changes color in response to an applied electrical potential. Phenothiazine derivatives, including N-alkylated phenothiazine 5-oxides, are known to exhibit electrochromic properties due to the formation of colored radical cations and dications upon oxidation. mdpi.com

The one-electron oxidation of phenothiazine derivatives is often accompanied by a distinct color change. For example, the oxidation of 2-chlorophenothiazine (B30676) (2CPTZ) results in the solution turning pink, which is attributed to the formation of the radical cation. mdpi.com Further oxidation to the dicationic state can lead to a second color change, with the solution turning dark green at higher potentials. mdpi.com

The electrochromic behavior of a phenothiazine derivative is summarized in the table below:

| Compound | Oxidation Potential (V) | Observed Color | Corresponding Species |

| 2-Chlorophenothiazine (2CPTZ) | 0.95 | Pink | Radical Cation (2CPTZ•+) |

| 2-Chlorophenothiazine (2CPTZ) | >1.25 | Dark Green | Dication (2CPTZ2+) |

| Observations from the electrochemical oxidation of 2CPTZ. mdpi.com |

The reversible nature of these color changes makes phenothiazine 5-oxide derivatives promising candidates for applications in electrochromic devices, such as smart windows and displays. A comprehensive review of oxidized phenothiazine derivatives highlights their potential in various technological applications, including organic light-emitting diodes (OLEDs) and sensors, which often leverages their unique photophysical and electrochemical properties. rsc.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Ground State Geometries

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For 10-octyl-10H-phenothiazine 5-oxide, DFT calculations are instrumental in determining its stable three-dimensional structure and understanding the distribution of electrons within the molecule.

Optimization of Molecular Conformations and Bond Parameters

Computational studies on phenothiazine (B1677639) derivatives, including the closely related 10-acetyl-10H-phenothiazine 5-oxide and the parent 10H-phenothiazine 5-oxide, reveal key structural features that are applicable to the 10-octyl analogue. nih.govresearchgate.net The phenothiazine core adopts a characteristic non-planar "butterfly" conformation. researchgate.net This bent structure is a result of the steric hindrance inherent to the phenothiazine ring system. semanticscholar.org

In the case of 10H-phenothiazine 5-oxide, crystallographic data shows that the central six-membered ring is in a boat conformation, and the dihedral angle between the two flanking benzene (B151609) rings is approximately 18.40°. nih.gov For 10-acetyl-10H-phenothiazine 5-oxide, a similar butterfly structure is observed with dihedral angles between the benzene rings of around 155-162°. researchgate.net The sulfoxide (B87167) group introduces a tetrahedral geometry at the sulfur atom. Interestingly, disorder in the position of the sulfoxide oxygen atom is a common feature, indicating the possibility of both axial and equatorial conformations. nih.govnih.gov

Table 1: Selected Crystallographic Data for 10H-phenothiazine 5-oxide nih.gov

| Parameter | Value |

| Molecular Formula | C₁₂H₉NOS |

| Molecular Weight | 215.26 |

| Crystal System | Monoclinic |

| Dihedral Angle (between benzene rings) | 18.40 (14)° |

| S=O bond distance (weighted average) | 1.471 Å |

Note: This data is for the parent compound without the 10-octyl substitution.

Prediction of Frontier Molecular Orbital Localization and Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior of a molecule, including its reactivity and optical properties. In phenothiazine derivatives, the localization of these orbitals dictates their function as electron donors or acceptors.

Quantum mechanical calculations on related phenothiazine 5-oxide systems show that the oxidation state of the sulfur atom significantly influences the electronic properties. nih.govacs.org Phenothiazine itself is a strong electron donor. However, upon oxidation to the sulfoxide, the electron-donating ability is reduced. nih.govacs.org

For phenothiazine-based push-pull systems, DFT calculations have shown that the HOMO is typically localized on the electron-donating phenothiazine unit, while the LUMO is localized on the electron-accepting part of the molecule. nih.gov In the case of phenothiazine 5-oxide derivatives, the HOMO can be more delocalized across the molecular structure. nih.gov This delocalization can impact the charge transfer characteristics of the molecule.

The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic absorption and emission properties. For 10-acetyl-10H-phenothiazine 5-oxide, DFT calculations have been used to determine these energy levels, providing insight into the molecule's stability and reactivity. researchgate.net While specific values for the 10-octyl derivative are not published, the trends observed in related compounds suggest that the HOMO-LUMO gap will be in a range typical for such chromophores.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a powerful computational method used to study the properties of molecules in their electronically excited states. It is particularly useful for simulating absorption and emission spectra and for understanding the pathways of electronic transitions, such as intramolecular charge transfer.

Simulation of Absorption and Emission Spectra

TD-DFT calculations can predict the electronic absorption spectra of molecules, which correspond to the excitation of an electron from a lower energy orbital to a higher energy one. For phenothiazine derivatives, these calculations can help to assign the observed absorption bands to specific electronic transitions, such as π-π* and n-π* transitions. mdpi.com

In a study on 10-acetyl-10H-phenothiazine 5-oxide, TD-DFT calculations were used to predict the absorption wavelengths. researchgate.net These theoretical spectra can be compared with experimental measurements to validate the computational model and to gain a more detailed understanding of the electronic structure. The oxygen functionalization of the phenothiazine core is known to cause a blue shift in both the absorption and emission spectra compared to the non-oxidized analogues. nih.gov

Understanding Intramolecular Charge Transfer Pathways

Intramolecular charge transfer (ICT) is a fundamental process in many organic functional materials, where upon photoexcitation, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part. TD-DFT is instrumental in elucidating the nature of these ICT states.

In push-pull systems containing a phenothiazine 5-oxide unit, the oxidation of the sulfur atom plays a key role in tuning the ICT process. nih.gov Studies on related systems have shown that oxygen functionalization can lead to a planar intramolecular charge transfer (PICT) state, which is often highly fluorescent. nih.gov This is in contrast to some non-oxidized phenothiazine derivatives which may exhibit a twisted intramolecular charge transfer (TICT) state, leading to fluorescence quenching. nih.gov The specific pathways and the nature of the excited state (PICT vs. TICT) are highly dependent on the molecular structure and the solvent environment. For derivatives of 10-octyl-10H-phenothiazine, it has been noted that the phenothiazine 5-oxide unit acts as a weaker electron donor compared to the unoxidized phenothiazine. nih.govacs.org

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. This technique can provide insights into the conformational flexibility and dynamics of molecules.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties of chemical compounds based on their molecular structures. These models establish a mathematical correlation between the structural or property-based descriptors of a molecule and a specific property of interest. For phenothiazine derivatives, QSPR and its counterpart, Quantitative Structure-Activity Relationship (QSAR) modeling, have been employed to understand and predict a range of properties, from physicochemical characteristics like lipophilicity (log P) to biological activities such as cytotoxicity and antidepressant effects. ubbcluj.roresearchgate.net

Key Molecular Descriptors in Phenothiazine QSPR/QSAR Studies:

QSPR and QSAR models for phenothiazine derivatives typically incorporate a variety of molecular descriptors to quantify different aspects of the molecular structure. These descriptors can be broadly categorized as follows:

Lipophilicity (log P): This descriptor is crucial for predicting a molecule's ability to cross cell membranes. In several QSAR studies of phenothiazines, log P has been shown to have a significant, though sometimes complex, relationship with biological activity. For instance, in a study on the anti-MDR (Multi-Drug Resistance) activity of phenothiazine derivatives, an increase in lipophilicity was found to be unfavorable for the desired activity. researchgate.net

Electronic Descriptors: These describe the electronic aspects of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the dipole moment. researchgate.net These descriptors are important for understanding a molecule's reactivity and its potential to engage in intermolecular interactions. For example, the electrostatic potential around the phenothiazine ring system has been shown to be altered by sulfoxidation, which in turn can weaken interactions with biological targets like dopamine (B1211576) receptors. nih.gov

Steric and Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. Examples include Molecular Weight (MW), Molar Volume (MV), Molar Refractivity (MR), and Connolly Molecular Area. researchgate.netresearchgate.net In a QSAR study of phenothiazine derivatives as anti-inflammatory agents, Connolly Molecular Area and partition coefficient were found to have a positive contribution to the biological activity. researchgate.net

Quantum Mechanical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic structure of a molecule. ubbcluj.ro

Application of QSPR/QSAR to Phenothiazine Derivatives:

Researchers have successfully developed QSAR models for various series of phenothiazine derivatives to predict their biological activities. For example, a study on a series of eighteen phenothiazine molecules established a QSAR model for their anti-MDR activity using a combination of ELUMO, log P, and other steric and electronic descriptors. researchgate.net Another study on substituted phenothiazines as anti-inflammatory agents developed statistically significant models correlating physicochemical and steric parameters with their biological activity. researchgate.net

In the context of this compound, a hypothetical QSPR model would need to account for the specific contributions of the 10-octyl group and the 5-oxide. The long octyl chain would significantly increase the lipophilicity (log P) and molecular volume compared to unsubstituted phenothiazine. The sulfoxide group at the 5-position introduces a polar center and alters the electronic distribution and conformation of the tricyclic ring system. nih.gov These features would be quantified by the various descriptors and correlated with the property under investigation.

The table below presents a selection of phenothiazine derivatives that have been investigated in QSAR studies, along with the types of descriptors used. This illustrates the general approach that would be applicable to this compound.

| Compound Name | R-group at position 10 | R1-group at position 2 | Property Modeled | Key Descriptor Types |

| Promazine | -(CH₂)₃N(CH₃)₂ | H | Anti-MDR Activity | Electronic, Lipophilic, Steric |

| Chlorpromazine | -(CH₂)₃N(CH₃)₂ | Cl | Anti-MDR Activity, Antidepressant Activity | Electronic, Lipophilic, Steric |

| Trifluoperazine | -(CH₂)₃-piperazin-1-yl-CH₃ | CF₃ | Anti-MDR Activity | Electronic, Lipophilic, Steric |

| Promethazine | -CH₂CH(CH₃)N(CH₃)₂ | H | Anti-MDR Activity | Electronic, Lipophilic, Steric |

While direct experimental QSPR data for this compound is pending, the established methodologies in the field of phenothiazine research provide a clear roadmap for how such an analysis would be conducted and the types of structural features that would be of primary importance.

Structure Property Relationships in 10 Octyl 10h Phenothiazine 5 Oxide Systems

Influence of the 10-Octyl Chain Length and Branching on Intermolecular Interactions and Aggregation Behavior

The substituent at the N-10 position of the phenothiazine (B1677639) ring plays a crucial role in determining the molecule's solid-state packing, solubility, and aggregation behavior. rsc.org While specific aggregation studies on 10-octyl-10H-phenothiazine 5-oxide are not extensively detailed, the effects of long alkyl chains on the packing of organic semiconductor molecules are well-established.

The introduction of a long, flexible n-octyl chain is primarily a strategy to enhance solubility in common organic solvents and to influence the material's processability. chemrxiv.org In the solid state, these alkyl chains significantly impact intermolecular organization. The van der Waals interactions between adjacent alkyl chains, often termed the "fastener effect," can promote tighter molecular packing. nih.gov However, the outcome is highly dependent on the specific molecular architecture.

In some systems, increasing the alkyl chain length leads to more ordered structures, such as the formation of smectic A liquid crystalline phases where longer chains result in wider temperature ranges for the mesophase. nih.gov Conversely, in other complex aromatic systems, long alkyl chains can disrupt the efficient π–π stacking of the aromatic cores due to steric hindrance. nih.gov This can lead to different packing motifs where alkyl–alkyl interactions become dominant. For instance, studies on lead(II) alkylxanthates have shown that longer alkyl chains on the precursor molecule result in the formation of smaller nanocrystals upon decomposition. rsc.org Therefore, the 10-octyl group in this compound is expected to modulate the balance between π–π stacking of the phenothiazine cores and the van der Waals interactions of the octyl chains, thereby controlling the aggregation and crystalline morphology. This balance is critical for applications in organic electronics, where charge-carrier mobility is highly dependent on intermolecular packing and orbital overlap. nih.gov

Role of the 5-Oxide Moiety on Electronic, Optical, and Electrochemical Characteristics

The oxidation of the sulfur atom in the phenothiazine ring to a sulfoxide (B87167) (S=O) at the 5-position profoundly alters the molecule's fundamental properties. This modification is a key strategy for tuning the electronic, optical, and electrochemical behavior of phenothiazine derivatives. rsc.orgnih.gov

Electronic and Electrochemical Characteristics: The sulfoxide group acts as an electron-withdrawing moiety. This has a direct impact on the frontier molecular orbitals of the phenothiazine system. The oxidation of the sulfur atom stabilizes the Highest Occupied Molecular Orbital (HOMO), making the phenothiazine-5-oxide core a weaker electron donor compared to its non-oxidized thioether counterpart. nih.govacs.orgrsc.org Consequently, the oxidation potential of phenothiazine-5-oxide derivatives is shifted to more positive values, meaning they are more difficult to oxidize. nih.govrsc.orgrsc.org For example, studies on analogous systems show that the irreversible oxidation potential increases from 0.19 V for a phenothiazine derivative to 0.29 V for the corresponding phenothiazine-5-oxide (vs. Fc/Fc⁺). rsc.orgrsc.org This stabilization of the HOMO level is a critical factor in designing molecules with specific redox properties for applications like organic redox flow batteries. chemrxiv.org

Optical Properties: The electronic changes induced by the 5-oxide group are also reflected in the optical properties. The increased electron-withdrawing character of the sulfoxide leads to a blue shift (hypsochromic shift) in the UV-visible absorption spectra compared to the parent phenothiazine. rsc.org Perhaps more significantly, oxygen functionalization can dramatically enhance fluorescence efficiency. While many non-oxidized phenothiazine derivatives exhibit fluorescence quenching due to the formation of a twisted intramolecular charge transfer (TICT) state upon photoexcitation, the corresponding 5-oxide derivatives often favor a planar intramolecular charge transfer (PICT) state, which is highly fluorescent. nih.govacs.org This switch from an efficient charge transfer system to a highly emissive one demonstrates how sulfur oxidation can tailor the photophysics of these materials for distinct applications, such as organic light-emitting diodes (OLEDs). nih.govacs.org

Table 1: Comparison of Electrochemical Properties of Phenothiazine Derivatives with Different Sulfur Oxidation States Data derived from analogous naphthalimide-phenothiazine systems. nih.govacs.org

| Feature | Phenothiazine Derivative (S) | Phenothiazine 5-Oxide Derivative (S=O) | Phenothiazine 5,5-Dioxide Derivative (O=S=O) |

| Electron Donating Strength | Strongest | Weaker | Weakest |

| Oxidation Potential | Lower (easier to oxidize) | Higher | Highest |

| HOMO Energy Level (eV) | ~ -5.12 | ~ -5.72 | ~ -5.84 |

| LUMO Energy Level (eV) | ~ -3.26 | ~ -3.29 | ~ -3.22 |

Effect of Substituents on the Phenothiazine Ring on Electronic Delocalization and Charge Transfer

Beyond the N-10 and S-5 positions, attaching substituents to the aromatic rings of the phenothiazine core provides another layer of control over electronic delocalization and intramolecular charge transfer (ICT). The nature and position of these substituents—whether they are electron-donating or electron-withdrawing—can fine-tune the electronic landscape of the entire molecule. numberanalytics.comlumenlearning.com

This effect is evident in the photophysical properties. For example, the introduction of two electron-withdrawing nitro groups onto a phenothiazine 5-oxide ring can dramatically lower the LUMO energy, resulting in a significant red-shift of the emission wavelength by as much as 200 nm. acs.org The delocalization of the HOMO is often spread across the entire phenothiazine structure, while the LUMO can be localized more toward the acceptor substituent, confirming the ICT character. nih.govnih.gov The strategic placement of these substituents is therefore a powerful tool for tuning the emission color and electronic properties of the material. nih.gov

Modulating Charge Transfer and Redox Potentials through Peripheral Functionalization

Peripheral functionalization involves attaching larger conjugated or redox-active units to the this compound core to create sophisticated donor-acceptor (D-A) or donor-π-acceptor (D-π-A) systems. This approach allows for precise modulation of charge transfer characteristics and redox potentials, which is essential for advanced electronic applications. chemrxiv.orgnih.gov

By covalently linking the phenothiazine-5-oxide (donor) to a strong electron-acceptor moiety, such as naphthalimide or ferrocene, a pronounced intramolecular charge transfer can be induced. nih.govrsc.org The efficiency and energy of this charge transfer are dictated by the strength of the acceptor and the nature of the linker connecting the two units.

This functionalization directly impacts the electrochemical properties. The redox potentials can be systematically tuned by altering the peripheral groups. For instance, extending the π-conjugation of the phenothiazine system by fusing additional aromatic rings leads to a decrease in the energy gap and a shift in redox potentials. nih.gov Similarly, attaching different substituents to the peripheral groups allows for fine-tuning of the HOMO and LUMO energy levels. Studies on various phenothiazine derivatives show that the first oxidation potential can be systematically adjusted by changing the electronic nature of these substituents, following correlations like the Hammett equation. researchgate.net This molecular tailoring enables the design of materials with customized redox potentials for applications ranging from photocatalysis to energy storage. chemrxiv.orgacs.org

Table 2: Impact of Peripheral Functionalization on Phenothiazine Redox Potentials Data derived from extended phenothiazine systems versus Fc/Fc⁺. nih.gov

| Compound | Number of Fused Rings | First Half-Wave Oxidation Potential (E₁/₂) | HOMO Energy Level (eV) |

| PTZ | 3 | 0.16 V | -5.04 |

| Extended PTZ 1 | 4 | 0.26 V | -5.14 |

| Extended PTZ 2 | 5 | 0.36 V | -5.24 |

| Extended PTZ 3 | 5 (different fusion) | 0.27 V | -5.18 |

| Extended PTZ 4 | 6 | 0.31 V | -5.13 |

Emerging Research Frontiers and Challenges

Development of Novel Synthetic Routes with Enhanced Selectivity and Yield

Current research is focused on developing more selective and efficient synthetic strategies. This includes the exploration of milder oxidizing agents and catalytic systems that can precisely target the sulfur atom without affecting other parts of the molecule. The goal is to achieve high chemoselectivity, minimizing the formation of unwanted side products and simplifying purification processes. Furthermore, optimizing reaction conditions such as solvent, temperature, and reaction time is crucial for maximizing the yield and purity of 10-octyl-10H-phenothiazine 5-oxide.

| Synthetic Consideration | Objective |

| Oxidizing Agent | Identify mild and selective reagents to prevent over-oxidation to the sulfone. |

| Catalytic System | Develop catalysts that enhance reaction rate and selectivity towards the sulfoxide (B87167). |

| Reaction Conditions | Optimize parameters to maximize yield and minimize by-product formation. |

| Purification | Streamline separation techniques to isolate the pure sulfoxide efficiently. |

Exploration of Advanced Spectroscopic Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structure-property relationships of this compound is fundamental to unlocking its full potential. While standard spectroscopic methods provide valuable information, advanced techniques are being employed to gain deeper insights into its electronic structure and behavior.

In the solid state, the sulfoxide oxygen atom can exhibit disorder, occupying different positions. nih.gov For instance, in the parent compound, 10H-phenothiazine 5-oxide, the oxygen atom is disordered over two sites. nih.govresearchgate.net This structural feature, along with intermolecular interactions like hydrogen bonds and π–π stacking, significantly influences the material's properties. nih.govresearchgate.net Advanced techniques such as solid-state nuclear magnetic resonance (NMR) and single-crystal X-ray diffraction are crucial for elucidating these complex structural details. nih.govnih.gov

Computational studies, often using Density Functional Theory (DFT), complement experimental data by providing theoretical models of the molecular structure and vibrational spectra. researchgate.netnih.gov These theoretical calculations help in the interpretation of experimental results and provide a more comprehensive understanding of the molecule's properties. researchgate.net

| Spectroscopic/Analytical Technique | Information Gained |

| Single-Crystal X-ray Diffraction | Precise determination of bond lengths, bond angles, and crystal packing. nih.govnih.gov |

| Solid-State NMR | Provides information about the local environment of atoms in the solid state. |

| Computational Modeling (DFT) | Theoretical prediction of molecular structure and vibrational frequencies. researchgate.netnih.gov |

Predictive Modeling for Rational Design of New Derivatives

The ability to predict the properties of new molecules before their synthesis is a powerful tool in materials science. For this compound, predictive modeling is being used to rationally design new derivatives with tailored electronic and photophysical characteristics.

By modifying the substituents on the phenothiazine (B1677639) core or altering the length and nature of the alkyl chain at the N-10 position, researchers can tune the molecule's properties. Computational methods, particularly DFT and time-dependent DFT (TD-DFT), allow for the in-silico screening of a large number of potential derivatives. These models can predict key parameters such as frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding the electronic behavior and stability of the molecules. researchgate.net

This predictive approach accelerates the discovery of new materials with desired functionalities, such as specific emission wavelengths or enhanced charge transport properties, by focusing synthetic efforts on the most promising candidates.

| Modeling Approach | Predicted Properties | Impact on Design |

| DFT/TD-DFT Calculations | Electronic structure, absorption and emission spectra, molecular orbital energies. researchgate.net | Enables targeted design of derivatives with specific optoelectronic properties. |

| Quantitative Structure-Property Relationship (QSPR) | Correlates molecular structure with physical and chemical properties. | Facilitates the prediction of properties for unsynthesized compounds. |

Integration of this compound into Hybrid Materials and Nanostructures

A significant and expanding area of research involves the incorporation of this compound into more complex material systems, such as hybrid materials and nanostructures. This strategy aims to combine the unique properties of the phenothiazine derivative with those of other materials to create novel functionalities.

Furthermore, the self-assembly of this compound derivatives into ordered nanostructures is another promising research avenue. By carefully designing the molecular structure, it may be possible to induce the formation of nanofibers, nanotubes, or other well-defined architectures. These nanostructures could exhibit unique collective properties that differ from those of the individual molecules, opening up new possibilities for their use in nanotechnology and materials science.

| Material Type | Potential Advantages | Research Focus |

| Organic-Inorganic Hybrids | Synergistic properties, enhanced processability. mdpi.com | Interfacial interactions, material compatibility, and performance optimization. mdpi.com |

| Self-Assembled Nanostructures | Anisotropic properties, high surface area. | Control over morphology, understanding self-assembly mechanisms. |

| Polymer Composites | Improved mechanical and electronic properties. | Dispersion of the additive, compatibility with the polymer matrix. |

Q & A

Basic: What are the optimal synthetic routes for 10-octyl-10H-phenothiazine 5-oxide?

The synthesis typically involves alkylation of the phenothiazine core followed by oxidation. For example, a base-catalyzed nucleophilic substitution reaction can introduce the octyl group, as seen in analogous procedures where potassium hydroxide in aqueous ethanol facilitates alkylation . Subsequent oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) yields the 5-oxide derivative. Key parameters include reaction time (12–24 hours), temperature (25–60°C), and stoichiometric control to avoid over-oxidation. Yields >85% are achievable with recrystallization in ethyl acetate .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Identifies substituent positions and oxidation state. For example, the 5-oxide group shifts aromatic protons downfield (δ 7.2–7.8 ppm) and alters coupling patterns .

- X-ray crystallography : Resolves molecular geometry, such as the bent conformation of the phenothiazine ring and dihedral angles between the octyl chain and the aromatic system .

- Mass spectrometry (ESI−) : Confirms molecular weight (e.g., [M−H]⁻ peaks) and detects impurities, with <2% deviation between theoretical and observed values .

Advanced: How does the oxidation state at the sulfur atom influence biological activity in phenothiazine derivatives?

The 5-oxide group enhances polarity and hydrogen-bonding capacity, which can improve interactions with biological targets like histone deacetylase (HDAC) enzymes. For instance, 5-oxide derivatives exhibit higher inhibitory activity (IC₅₀ ~0.8 µM) compared to non-oxidized analogs (IC₅₀ >5 µM) due to stronger binding to zinc ions in HDAC active sites . However, over-oxidation to 5,5-dioxide derivatives may reduce bioavailability by increasing hydrophilicity .

Advanced: What challenges arise in synthesizing 10-alkylated phenothiazine 5-oxide derivatives with bulky substituents?

Bulky alkyl chains (e.g., octyl) can sterically hinder nucleophilic attack during alkylation, requiring longer reaction times or elevated temperatures. Purification is complicated by byproducts like unreacted phenothiazine or dialkylated species. Reverse-phase HPLC or silica gel chromatography with gradient elution (hexane:ethyl acetate) is recommended for isolation .

Advanced: What methodological approaches elucidate the antioxidant mechanisms of this compound?

- DPPH/ABTS assays : Quantify radical scavenging activity via UV-Vis spectroscopy (λ = 517 nm for DPPH).

- Oxygen consumption studies : Monitor dissolved O₂ levels during oxidation reactions to assess inhibition kinetics .

- Computational modeling : DFT calculations predict electron transfer pathways, showing the 5-oxide group stabilizes radical intermediates through resonance .

Advanced: How can researchers resolve contradictory data in biological assays for phenothiazine derivatives?

Contradictions (e.g., variable IC₅₀ values across studies) often stem from differences in assay conditions (e.g., pH, solvent polarity). Standardizing protocols (e.g., fixed DMSO concentrations ≤1%) and validating results with orthogonal methods (e.g., SPR vs. fluorescence assays) are critical. Theoretical frameworks, such as enzyme-substrate binding models, help contextualize discrepancies .

Advanced: What computational strategies predict the reactivity of this compound in catalytic systems?

- Molecular docking : Simulates interactions with catalytic sites (e.g., cytochrome P450 enzymes) to predict regioselectivity.

- MD simulations : Assess conformational stability of the octyl chain in hydrophobic environments.

- QSPR models : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with antioxidant efficacy .

Advanced: How does this compound behave under prolonged storage or oxidative conditions?

The compound is prone to peroxide formation due to its electron-rich sulfur atom. Regular testing using iodide-starch paper or commercial peroxide test strips is advised. Stabilizers like BHT (0.1% w/w) or storage under inert atmosphere (N₂/Ar) at −20°C mitigate degradation .

Advanced: What material science applications exploit the electronic properties of this compound?

Its planar aromatic system and redox-active sulfur make it suitable for:

- Organic semiconductors : Hole-transport layers in OLEDs, with conductivity ~10⁻⁴ S/cm.

- Electrochromic devices : Reversible color changes (colorless ↔ blue) at E = +1.2 V vs. Ag/AgCl .

Advanced: How can factorial design optimize experimental parameters for structure-activity relationship (SAR) studies?

A 2³ factorial design (variables: alkyl chain length, oxidation state, substituent position) identifies synergistic effects. For example, varying octyl vs. methyl groups and 5-oxide vs. 5,5-dioxide derivatives reveals that longer chains enhance lipid solubility but reduce HDAC inhibition. Response surface methodology (RSM) further refines optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.